N7-Chloroacetamide Substitution Ablates Intrinsic CS124 Fluorescence: Spectral Blue Shift and Quantum Yield Drop
N7-acylation of Carbostyril 124, as in this chloroacetamide derivative, drastically reduces the intrinsic quantum yield (Φ) and shifts absorption/emission maxima to shorter wavelengths relative to the unmodified parent CS124 [1]. This photophysical alteration is a direct consequence of amide bond formation at the 7-amino group, which disrupts the push-pull electronic character of the fluorophore [2]. The magnitude of the effect is described as a 'drastic drop' in quantum yield accompanied by a 'significant' blue shift [1].
| Evidence Dimension | Fluorescence quantum yield (Φ) and spectral shift upon N7-acylation |
|---|---|
| Target Compound Data | Drastic reduction in quantum yield; significant blue shift in absorption/emission maxima (specific numerical values not reported in accessible sources) |
| Comparator Or Baseline | Unmodified Carbostyril 124 (CS124, CAS 19840-99-4), which exhibits very high quantum efficiency |
| Quantified Difference | Qualitative descriptors indicate a substantial, non-linear decrease in Φ and hypsochromic shift |
| Conditions | Solution-phase fluorescence spectroscopy (solvent unspecified in the excerpt); comparative analysis of N7-acylated vs. unsubstituted CS124 derivatives [1] |
Why This Matters
Procurement of this derivative is justified only when the user requires a covalent tether for CS124 and accepts the significant trade-off in free fluorophore brightness; unmodified CS124 cannot be directly conjugated but retains far superior intrinsic fluorescence.
- [1] ECSOC4. Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. Retrieved from https://mdpi.org/ecsoc/ecsoc-4/a0010/a0010.htm View Source
- [2] Substituent effects on absorption and fluorescence spectra of carbostyrils. (1999). Journal of Molecular Structure. https://doi.org/10.1016/S0022-2860(98)00616-4 View Source
